Favorable Oral Drug-Likeness Profile vs. Larger N-Benzhydryl and N-Aryl Congeners
The target compound's physicochemical profile (MW 274.31 g/mol, XLogP3 1.4, HBD 1, HBA 3, RotBonds 1) complies fully with Lipinski's Rule of 5 [1]. In contrast, the closest commercially available analog, N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797023-01-8), possesses a molecular weight of 412.5 g/mol (C26H24N2O3) and a calculated XLogP3 of approximately 4.2 as estimated by the fragment-based method, placing it beyond typical lead-like space . The N-ethyl analog's 138.2 Da lower mass and approximately 2.8 lower logP predict substantially higher aqueous solubility and improved permeability, making it a superior starting point for lead optimization.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 274.31 g/mol, XLogP3 1.4 |
| Comparator Or Baseline | N-benzhydryl analog: MW 412.5 g/mol, estimated XLogP3 ~4.2 |
| Quantified Difference | MW difference: -138.2 g/mol; XLogP3 difference: approximately -2.8 |
| Conditions | PubChem computed descriptors; logP estimated via Crippen fragmentation |
Why This Matters
For fragment-based screening and lead generation, lower MW and logP reduce non-specific binding and facilitate optimization of pharmacokinetic parameters.
- [1] PubChem. N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide. CID 73168214. View Source
